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Compound of Interest

Compound Name:
2-(2-Hydroxyethoxy)ethyl 2-

methylprop-2-enoate

CAS No.: 2351-43-1

Cat. No.: B040065

Get Quote

2-(2-Hydroxyethoxy)ethyl 2-methylprop-2-enoate, also known as diethylene glycol

monomethacrylate (DEGMEMA), is a hydrophilic monomer that combines a polymerizable

methacrylate group with a flexible and polar diethylene glycol chain. This unique molecular

architecture imparts desirable properties such as hydrophilicity, biocompatibility, and specific

thermal responsiveness to the polymers derived from it. These characteristics make

DEGMEMA a valuable building block in a wide array of applications, including the synthesis of

hydrogels for drug delivery, biomedical implants, and "smart" materials that respond to

environmental stimuli.

A thorough understanding of its chemical structure is paramount for predicting its reactivity, the

properties of the resulting polymers, and its interactions in biological systems. Spectroscopic

techniques are the cornerstone of this characterization, providing a detailed fingerprint of the

molecule's atomic and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule. For DEGMEMA, both ¹H (proton) and ¹³C NMR provide unambiguous evidence for

its structure.

¹H NMR Spectroscopy
Proton NMR spectroscopy provides information about the number of different types of protons,

their chemical environment, and their proximity to other protons. The spectrum of DEGMEMA is

characterized by distinct signals corresponding to the methacrylate, ethylene glycol, and

hydroxyl protons.

Table 1: ¹H NMR Spectroscopic Data for 2-(2-Hydroxyethoxy)ethyl 2-methylprop-2-enoate in

CDCl₃

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.12 Singlet 1H =CH₂ (cis to C=O)

~5.58 Singlet 1H =CH₂ (trans to C=O)

~4.29 Triplet 2H -C(=O)O-CH₂-

~3.75 - 3.60 Multiplet 6H
-O-CH₂-CH₂-O- and -

CH₂-OH

~1.94 Singlet 3H -CH₃

Note: Data is representative and may be compared with similar compounds like Triethylene

glycol monomethacrylate[1].

Interpretation and Causality:

The Methacrylate Protons: The two singlets at approximately 6.12 and 5.58 ppm are

characteristic of the geminal protons on the double bond of the methacrylate group. Their

distinct chemical shifts arise from their different spatial relationships to the carbonyl group

(C=O). The proton cis to the carbonyl is typically more deshielded and appears further

downfield.
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The Ester-Linked Methylene Protons: The triplet around 4.29 ppm is assigned to the

methylene protons directly attached to the ester oxygen. The deshielding effect of the

adjacent carbonyl group and the ether oxygen shifts this signal downfield. The triplet splitting

pattern is due to coupling with the adjacent methylene group in the ethylene glycol chain.

The Ethylene Glycol Protons: The complex multiplet observed between 3.60 and 3.75 ppm

corresponds to the overlapping signals of the remaining methylene protons in the diethylene

glycol chain and the terminal methylene group adjacent to the hydroxyl group. The similarity

in their chemical environments leads to this signal overlap.

The Methyl Protons: The sharp singlet at approximately 1.94 ppm, integrating to three

protons, is unequivocally assigned to the methyl group attached to the double bond.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 2-(2-Hydroxyethoxy)ethyl 2-
methylprop-2-enoate in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount

of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

Data Acquisition: Acquire the spectrum at room temperature. Typical parameters include a

90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A

sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-

noise ratio.

Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by

phase and baseline correction. Integrate the signals and reference the spectrum to the TMS

peak.
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Caption: Plausible mass spectrometry fragmentation pathways.

Experimental Protocol: Mass Spectrometry

Sample Introduction: For a volatile compound like DEGMEMA, gas chromatography-mass

spectrometry (GC-MS) is an ideal method. A dilute solution of the sample in a suitable

solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragments.

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based

on their mass-to-charge ratio.
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Detection: An electron multiplier detects the ions, and the software generates a mass

spectrum.

Conclusion
The collective application of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry provides a

comprehensive and unambiguous structural characterization of 2-(2-Hydroxyethoxy)ethyl 2-
methylprop-2-enoate. Each technique offers complementary information, from the carbon-

hydrogen framework and functional groups to the overall molecular weight and fragmentation

patterns. This detailed spectroscopic guide serves as a foundational reference for scientists

and researchers, ensuring the confident identification and utilization of this important monomer

in their research and development endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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